12,12,12-Trifluorododecan-1-ol
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Overview
Description
12,12,12-Trifluorododecan-1-ol is a chemical compound with the molecular formula C12H23F3O and a molecular weight of 240.31 g/mol. It is characterized by the presence of three fluorine atoms at the terminal carbon of a dodecanol chain. This compound has various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12,12-Trifluorododecan-1-ol typically involves the fluorination of dodecanol. One common method is the reaction of dodecanol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 12,12,12-Trifluorododecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of 12,12,12-trifluorododecanal or 12,12,12-trifluorododecanoic acid.
Reduction: Formation of 12,12,12-trifluorododecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12,12,12-Trifluorododecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on cell function and signal transduction.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 12,12,12-Trifluorododecan-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate cell signaling pathways and affect cellular functions.
Comparison with Similar Compounds
1-Tridecanol: A long-chain primary fatty alcohol with similar structural features but without fluorine atoms.
12,12,12-Trifluorotridecan-1-ol: A similar compound with an additional carbon in the chain.
Uniqueness: 12,12,12-Trifluorododecan-1-ol is unique due to the presence of three fluorine atoms at the terminal carbon, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, lipophilicity, and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
12,12,12-trifluorododecan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F3O/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOPJYKIBUIKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(F)(F)F)CCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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